molecular formula C7H6F4N2 B12076453 3-Fluoro-4-(trifluoromethyl)benzene-1,2-diamine

3-Fluoro-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B12076453
M. Wt: 194.13 g/mol
InChI Key: BCOFLOISXSEPRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethyl)benzene-1,2-diamine typically involves the trifluoromethylation of benzene derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions, such as the use of trifluoromethylating agents and radical initiators under controlled temperatures and pressures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine groups into nitro groups or other oxidized forms.

    Reduction: Reduction reactions can convert nitro groups back to amines or reduce other functional groups present in the molecule.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce new functional groups into the benzene ring .

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C7H6F4N2

Molecular Weight

194.13 g/mol

IUPAC Name

3-fluoro-4-(trifluoromethyl)benzene-1,2-diamine

InChI

InChI=1S/C7H6F4N2/c8-5-3(7(9,10)11)1-2-4(12)6(5)13/h1-2H,12-13H2

InChI Key

BCOFLOISXSEPRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)N)N

Origin of Product

United States

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